molecular formula C21H22ClN3O3S B2772019 N-(5-chloro-2-cyanophenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1021223-86-8

N-(5-chloro-2-cyanophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2772019
CAS RN: 1021223-86-8
M. Wt: 431.94
InChI Key: PCOFBNJXTCVTNW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Antimalarial Activity

N-(5-chloro-2-cyanophenyl)-2-(1-tosylpiperidin-2-yl)acetamide and related compounds have been studied for their potential in antimalarial activity. Research indicates a correlation between the antimalarial potency against Plasmodium berghei in mice and certain chemical properties of the compounds, such as the size and electron donation of phenyl ring substituents. These studies highlight the potential for clinical trials of these compounds in humans for antimalarial applications (Werbel et al., 1986).

2. Herbicide Metabolism

The compound and its derivatives have been involved in studies related to the metabolism of chloroacetamide herbicides, like acetochlor and alachlor, in human and rat liver microsomes. This research contributes to understanding the metabolism and potential toxicological impacts of these herbicides (Coleman et al., 2000).

3. Bioactive Metabolite Formation

Studies have also focused on the conversion of related compounds to bioactive metabolites. For instance, acetaminophen, which shares a similar structural moiety, is converted to the bioactive N-acylphenolamine AM404, a process involving fatty acid amide hydrolase-dependent arachidonic acid conjugation. This research contributes to understanding the molecular mechanisms of drug metabolism and action in the nervous system (Högestätt et al., 2005).

4. Synthesis for Medical Applications

The synthesis of related compounds, such as N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been studied, highlighting the importance of these compounds in the development of new medical treatments (Magadum & Yadav, 2018).

5. Anticancer Agents

Derivatives of N-(5-chloro-2-cyanophenyl)-2-(1-tosylpiperidin-2-yl)acetamide have been synthesized and evaluated for their potential as anticancer agents. This includes the study of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which showed selective cytotoxicity against human lung adenocarcinoma cells, demonstrating the potential application in cancer treatment (Evren et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-5-9-19(10-6-15)29(27,28)25-11-3-2-4-18(25)13-21(26)24-20-12-17(22)8-7-16(20)14-23/h5-10,12,18H,2-4,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOFBNJXTCVTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-cyanophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

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